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Gamillus

Cat. No.: B1192768
M. Wt: 300.318
InChI Key: CATDIRASHMZBMX-TYAWLKMTSA-N
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Description

Significance of Fluorescent Proteins in Molecular and Cellular Biology

Fluorescent proteins (FPs) have become indispensable tools in molecular and cellular biology due to their ability to be genetically fused to proteins of interest, thereby rendering them fluorescent within living cells or organisms nih.govmolbiolcell.org. This genetic encodability allows for the non-invasive visualization of protein localization, dynamics, and interactions in real-time, without the need for exogenous labels mdpi.commolbiolcell.orgnih.gov. FPs are widely employed as reporters for gene expression, to track organelles and other cellular compartments, and to assess protein-protein interactions through techniques like Förster Resonance Energy Transfer (FRET) molbiolcell.orgfsu.edu. Their versatility, coupled with diverse spectral properties, has significantly advanced the understanding of complex biological networks and cellular functions nih.govresearchgate.netoup.com.

Challenges in Live-Cell Imaging: Environmental Sensitivity of Fluorescent Proteins

Despite their widespread utility, fluorescent proteins present certain limitations in live-cell imaging, primarily related to their environmental sensitivity, particularly to pH and photostability biocompare.comyokogawa.comcrestoptics.com. These sensitivities can compromise the accuracy and reliability of imaging data, especially when studying dynamic processes within diverse cellular environments fsu.eduexpertcytometry.com.

pH Sensitivity of Conventional Green Fluorescent Proteins (GFPs)

A significant challenge with many conventional green fluorescent proteins (GFPs) is their sensitivity to pH fluctuations biocompare.comsciencedaily.comsemanticscholar.org. The fluorescence of most widely-used GFPs, such as EGFP, is highly dependent on the pH of their environment, typically exhibiting a pKa value around 6.0 semanticscholar.orgnih.govfrontiersin.org. This pH sensitivity arises from the protonation of the chromophore, which disrupts the internal hydrogen bond network and leads to a decrease or loss of fluorescence in acidic conditions nih.govfsu.edunih.gov. For instance, EGFP's fluorescence is significantly diminished at pH levels below its pKa, making it unsuitable for imaging in acidic cellular compartments fsu.edufrontiersin.org.

Fluorescent ProteinpKaReference
EGFP6.0 semanticscholar.orgnih.gov
mEmerald6.0 semanticscholar.orgnih.gov
sfGFP5.5 semanticscholar.orgnih.gov
mNeonGreen5.7 semanticscholar.orgnih.gov
mClover5.9 semanticscholar.orgnih.gov
mCitrine5.7 semanticscholar.orgnih.gov
mVenus6.0 semanticscholar.orgnih.gov

Limitations in Imaging Acidic Organelles

The pH sensitivity of conventional FPs poses a major limitation for imaging acidic organelles, such as endosomes, lysosomes, and plant vacuoles, which maintain luminal pH values ranging from approximately 4.5 to 6.0 researchgate.netsciencedaily.comnih.govacs.org. In these highly acidic environments, most FPs lose their brightness and stability, hindering the investigation of crucial biological events occurring within these compartments, including degradation, modification, transport of biomolecules, and signal transduction researchgate.netsciencedaily.comsemanticscholar.orgnih.govbiorxiv.org. The inability to accurately visualize and track proteins and processes in acidic organelles has historically impeded a comprehensive understanding of their roles in cellular homeostasis, disease, and pathways like autophagy researchgate.netbiocompare.comacs.orgosaka-u.ac.jp.

To overcome these limitations, the acid-tolerant monomeric green fluorescent protein, Gamillus , has been developed from the flower hat jellyfish (Olindias formosa) researchgate.netbiocompare.comsciencedaily.comnih.govasianscientist.com. This compound is engineered to exhibit superior acid tolerance, with a remarkably low pKa of 3.4 biocompare.comsciencedaily.comnih.govasianscientist.com. This property ensures that this compound maintains its fluorescence brightness and photophysics over a wide pH range of 4.5 to 9.0, encompassing nearly all physiological pH values found within cells, including highly acidic organelles biocompare.comsciencedaily.comnih.govasianscientist.com.

The exceptional acid tolerance of this compound is attributed to its unique chemical structure, specifically the trans configuration of its chromophore phenyl ring, which stabilizes deprotonation across a broad pH range biocompare.comsciencedaily.comnih.govasianscientist.comrcsb.org. This structural feature allows this compound to function effectively as a molecular tag in environments where conventional GFPs would lose their fluorescence biocompare.comsciencedaily.comasianscientist.comrcsb.org. This compound also boasts excellent brightness, rapid maturation speed, and high photostability, making it a highly practical tool for bioimaging researchgate.netsciencedaily.comrcsb.orgfpbase.org. Its monomeric nature further ensures correct localization patterns when fused to various cellular structures, including those that are challenging to target researchgate.netbiocompare.comsciencedaily.com.

This compound has proven to be a powerful molecular tool for investigating previously inaccessible biological phenomena involving acidic organelles, such as tracking autophagy-mediated molecular transport to lysosomes researchgate.netbiocompare.comosaka-u.ac.jpasianscientist.comrcsb.org. Its resistance to lysosomal pH fluctuations allows for accurate monitoring of processes like chaperone-mediated autophagy (CMA) activity, eliminating pH-related interference that often plagues other fluorescent reporters mdpi.com.

Fluorescent ProteinSourcepKapH Stability RangePropertiesApplication
This compoundOlindias formosa3.44.5 to 9.0Monomeric, bright, rapid maturation, photostable, acid-tolerantImaging acidic organelles, tracking autophagy
EGFPAequorea victoria6.0Limited in acidic pHMonomeric, bright, widely used, but pH-sensitiveGeneral live-cell imaging, but limited in acidic environments

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.318

IUPAC Name

(Z)-4-(4-(4-Hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-iminobutanamide

InChI

InChI=1S/C15H16N4O3/c1-19-14(11(16)6-7-13(17)21)18-12(15(19)22)8-9-2-4-10(20)5-3-9/h2-5,8,16,20H,6-7H2,1H3,(H2,17,21)/b12-8-,16-11?

InChI Key

CATDIRASHMZBMX-TYAWLKMTSA-N

SMILES

O=C(N)CCC(C1=N/C(C(N1C)=O)=C\C2=CC=C(O)C=C2)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Gamillus

Origin of Product

United States

Discovery and Molecular Development of Gamillus

Identification and Cloning from Olindias formosa (Flower Hat Jellyfish)

Gamillus was first identified and cloned from the flower hat jellyfish, Olindias formosa. sciencedaily.comosaka-u.ac.jpdrugtargetreview.combiocompare.comosaka-u.ac.jpresearchgate.netnih.govnih.govnih.govosaka-u.ac.jp The gene for this novel fluorescent protein was isolated from the tentacles of the jellyfish. osaka-u.ac.jpnih.gov Researchers at Osaka University were motivated to find new fluorescent proteins with enhanced properties, particularly acid tolerance, to overcome the limitations of existing GFPs which often lose their fluorescence in low pH environments. drugtargetreview.combiocompare.comosaka-u.ac.jp The native protein from Olindias formosa was found to exhibit promising characteristics, leading to its further development. osaka-u.ac.jp

Protein Engineering for Enhanced Performance

Following its initial discovery, this compound underwent significant protein engineering to optimize its properties for use as a molecular tag in a wide range of biological applications.

The naturally occurring form of the fluorescent protein cloned from Olindias formosa had a tendency to form dimers. osaka-u.ac.jp To be an effective and non-disruptive tag for proteins of interest within a cell, it is crucial for a fluorescent protein to be monomeric. Therefore, researchers engineered a monomeric version of this compound. biocompare.comresearchgate.netnih.govnih.govosaka-u.ac.jpaddgene.orgaddgene.org This was achieved through targeted modifications to the protein's structure, resulting in a stable monomeric GFP with high brightness. osaka-u.ac.jposaka-u.ac.jp This monomeric variant is essential for its use in fusion tags, preventing unwanted aggregation or interference with the function of the target protein. nih.gov

Table 1: Key Properties of this compound
PropertyValueReference
pKa3.4 sciencedaily.comdrugtargetreview.combiocompare.comosaka-u.ac.jp
Stable Fluorescence pH Range4.5 - 9.0 sciencedaily.comdrugtargetreview.combiocompare.comosaka-u.ac.jpnih.gov
BrightnessNearly twice as bright as other reported GFPs sciencedaily.comdrugtargetreview.combiocompare.comosaka-u.ac.jp

The most notable feature of this compound is its exceptional acid tolerance, allowing it to maintain bright fluorescence in highly acidic environments. sciencedaily.comosaka-u.ac.jpdrugtargetreview.combiocompare.comosaka-u.ac.jpnih.govnih.gov This stability is attributed to the unique chemical structure of its chromophore. sciencedaily.comdrugtargetreview.combiocompare.comosaka-u.ac.jp

Through X-ray crystallography and point mutagenesis, researchers determined that the acid tolerance of this compound is due to the stabilization of the deprotonated state of its chromophore. sciencedaily.comdrugtargetreview.combiocompare.comosaka-u.ac.jpnih.gov Specifically, the chromophore's phenyl ring adopts a unique trans configuration. researchgate.netnih.govnih.gov This is in contrast to the cis configuration found in many other GFPs. researchgate.net The trans configuration is stabilized by a hydrogen bond network involving a water molecule and the amino acid residue Ser166. nih.gov This structural arrangement prevents the protonation of the chromophore even at low pH, thus preserving its fluorescent properties. osaka-u.ac.jp

The stabilization of the deprotonated chromophore is the key design principle behind this compound's acid tolerance, making it a powerful tool for imaging within acidic cellular compartments such as lysosomes and endosomes. drugtargetreview.comnih.gov

Table 2: Structural and Spectroscopic Data for this compound
ParameterDetailsReference
Chromophore Configurationtrans researchgate.netnih.govnih.gov
Key Stabilizing ResidueSer166 nih.gov
X-ray Crystal Structure Resolution1.60 Å rcsb.org

Structural and Molecular Basis of Gamillus Photophysical Characteristics

Photophysical Characterization in Diverse Environments

pH-Dependent Fluorescence Behavior

Gamillus exhibits a distinctive pH-dependent fluorescence profile, characterized by its superior acid tolerance. It maintains a constant fluorescence spectrum across a wide pH range, specifically from 4.5 to 9.0, encompassing most physiological intracellular pH values biocompare.comsciencedaily.com. A key indicator of its acid tolerance is its exceptionally low pKa of 3.4 biocompare.comsciencedaily.comfpbase.org. This low pKa signifies that this compound remains fluorescent even in highly acidic conditions where many other fluorescent proteins would lose their signal due to chromophore protonation and transition to dark states biorxiv.orgnih.govbiorxiv.org.

Analysis of Photoswitching Properties and Photochromism

This compound is characterized as a photoswitchable green fluorescent protein, exhibiting reversible photochromic behavior fpbase.orgfpbase.org. This property allows its fluorescence to be reversibly switched between fluorescent (ON) and non-fluorescent (OFF) states through irradiation with specific wavelengths of light.

Under strong excitation, this compound undergoes a photochromic decrease in fluorescence. For instance, excitation with 457–487 nm light (GFP excitation range) can reduce its fluorescence to approximately 60% of its initial intensity, while 488–512 nm light (YFP excitation range) can cause a more significant decrease to about 10% mdpi.comfpbase.orgfpbase.org. Crucially, this diminished fluorescence can be effectively recovered by subsequent irradiation with 352–388 nm light mdpi.comfpbase.orgfpbase.org.

The molecular mechanism underlying this compound's off-switching involves a trans-to-cis isomerization of its chromophore's hydroxyphenyl ring, a process coupled with protonation rcsb.orgnih.gov. This results in "negative switching," which is particularly pronounced and exhibits high contrast in acidic conditions rcsb.orgnih.gov. Interestingly, excitation with 440–480 nm light results in negligible photochromic decrease. This phenomenon is attributed either to the photochromic equilibrium favoring the ionic state under these conditions or to a significantly higher on-switching rate compared to the off-switching rate mdpi.comfpbase.orgfpbase.org. Engineered variants, such as rsthis compound-S and rsthis compound-F, have been developed to optimize switching contrasts and speeds, with their switching characteristics showing only minor pH dependency between pH 4.5 and 7.5 rcsb.orgnih.gov.

Comparative Analysis of Quantum Yield and Fluorescence Probability

The efficiency of fluorescence emission in this compound is quantified by its quantum yield (QY) and fluorescence probability (pf). This compound boasts a high quantum yield of 0.9 acs.orgfpbase.org, indicating that a large proportion of absorbed photons are re-emitted as fluorescence. Its molar extinction coefficient (EC) is reported as 83,000 M⁻¹ cm⁻¹ fpbase.org. When considering its brightness, calculated as the product of its averaged extinction coefficients and quantum yield, this compound's in vitro brightness is approximately 98% of that of EGFP when excited with 440–480 nm light fpbase.org.

Despite its high brightness, this compound exhibits a lower fluorescence probability (pf) and reduced photostability, particularly at lower pH values biorxiv.orgnih.govbiorxiv.orgresearchgate.net. The fluorescence probability (pf) represents the likelihood of a fluorescent protein emitting a signal and is influenced by various photophysical processes, including photobleaching, quantum yield, triplet state formation, and protonation- or light-induced "blinking" biorxiv.orgnih.gov. This lower fluorescence probability, despite high brightness, suggests that while this compound can be efficiently used for qualitative imaging with short acquisition times and low excitation powers, it may be less suitable for certain quantitative measurements, such as protein multimerization quantification, where other fluorescent proteins like mEGFP or mGreenLantern might offer better performance under specific pH conditions biorxiv.orgnih.govbiorxiv.org.

Table 1: Photophysical Characteristics of this compound

CharacteristicValueSource
Excitation Wavelength (λex)504 nm fpbase.org
Emission Wavelength (λem)519 nm fpbase.org
Quantum Yield (QY)0.9 acs.orgfpbase.org
Molar Extinction Coefficient (EC)83,000 M⁻¹ cm⁻¹ fpbase.org
Brightness74.7 (98% of EGFP with 440–480 nm excitation) fpbase.orgfpbase.org
pKa3.4 biocompare.comsciencedaily.comfpbase.org
Maturation Time8.0 min fpbase.org

Applications of Gamillus in Cellular and Molecular Dynamics Research

Gamillus as a Molecular Tag for Protein Localization Studies

The inherent properties of this compound make it highly suitable as a molecular tag for investigating protein localization and dynamics within living cells. Its robust fluorescence in diverse intracellular environments, especially acidic ones, addresses a critical limitation of many other fluorescent proteins asianscientist.comosaka-u.ac.jpsciencedaily.combiocompare.comosaka-u.ac.jp. The applicability of this compound as a molecular tag has been demonstrated through its accurate localization patterns when fused to various cellular structures, including those traditionally challenging to image asianscientist.comosaka-u.ac.jpsciencedaily.combiocompare.comosaka-u.ac.jp.

Visualization of Cellular Structures in Acidic Organelles

A significant challenge in live-cell imaging has been the visualization of cellular structures residing in acidic organelles, such as endosomes, lysosomes, and plant vacuoles, where the pH typically ranges from 4.5 to 6.0 researchgate.netasianscientist.comosaka-u.ac.jpsciencesconf.orgsciencedaily.comnih.govbiocompare.comosaka-u.ac.jp. Most conventional fluorescent proteins lose their fluorescence or stability in these low pH environments due to their higher pKa values researchgate.netasianscientist.comosaka-u.ac.jpsciencesconf.orgsciencedaily.comnih.govbiocompare.comosaka-u.ac.jp. This compound overcomes this limitation with its exceptional acid tolerance (pKa=3.4), enabling sustained fluorescence observation within these acidic compartments researchgate.netasianscientist.comosaka-u.ac.jpsciencedaily.combiocompare.comosaka-u.ac.jp. This capability allows for unprecedented insights into the dynamics and functions of proteins and other molecules within these previously difficult-to-access cellular regions osaka-u.ac.jpbiocompare.com.

Tracking Autophagy-Mediated Molecular Migration to Lysosomes

This compound serves as an effective molecular tag for tracking autophagy-mediated molecular migration to lysosomes, a crucial cellular process for degradation and recycling researchgate.netrcsb.orgasianscientist.comosaka-u.ac.jpsciencesconf.orgsciencedaily.comnih.govbiocompare.comosaka-u.ac.jp. Its stability in the acidic lysosomal environment makes it an invaluable tool for studying autophagic flux. Researchers have developed specific pH-resistant probes, such as KFERQ-Gamillus, to monitor chaperone-mediated autophagy (CMA) flux nih.govmdpi.com. This probe is activated under conditions that induce CMA, such as serum starvation, and exhibits specificity for the CMA pathway by relying on Lysosomal-Associated Membrane Protein 2A (LAMP2A) and the KFERQ motif for lysosomal localization and subsequent degradation nih.govmdpi.com.

Further advancements include the creation of a dual-reporter system, KFERQ-Gamillus-Halo, which integrates KFERQ-Gamillus with the Halo-tag system nih.govmdpi.com. This innovative probe allows for the distinction between protein synthesis and degradation, facilitating the detection of intracellular CMA flux through immunoblotting and enabling the rapid assessment of CMA activity via flow cytometry nih.govmdpi.com. The KFERQ-Gamillus-Halo probe thus provides quantitative and time-resolved monitoring of CMA activity and flux in living cells, holding significant potential for high-throughput screening and biomedical research related to autophagy nih.govmdpi.com.

Evaluation of Fusion Protein Integrity and Function

The monomeric nature of this compound is critical for its application as a fusion tag, as it minimizes the risk of altering the native function or localization of the target protein due to dimerization or aggregation fpbase.orgfpbase.orgbiorxiv.org. While direct methods for evaluating fusion protein integrity and function using this compound were not extensively detailed in the search results, its successful application in various fusion constructs (e.g., with histone H3B and lamin to test for dimerization sensitivity) implies that its properties are conducive to maintaining the functionality of tagged proteins biorxiv.org. The general principle of using fluorescent protein fusions for evaluating protein behavior includes assessing correct localization, which this compound has demonstrated, and observing dynamic processes, which its photostability and brightness support asianscientist.comosaka-u.ac.jpsciencedaily.combiocompare.comosaka-u.ac.jp. Techniques such as differential scanning fluorimetry (DSF) for GFP-tagged proteins can generally measure the unfolding and aggregation of a target protein by observing its proximal effects on GFP fluorescence, providing an in-assay quality control measure for fusion protein stability jcu.edu.au.

Development and Optimization of this compound-Based Biosensors

This compound has played a pivotal role in the development and optimization of advanced biosensors, particularly those relying on Förster Resonance Energy Transfer (FRET). Its unique chromophore properties have enabled the creation of indicators with enhanced performance characteristics.

Genetically Encoded Calcium Indicators (GECIs) Utilizing this compound

Genetically encoded calcium indicators (GECIs) are widely used for live imaging of Ca2+ dynamics in cells, often employing FRET between fluorescent proteins nih.govacs.orgfigshare.comresearchgate.netnih.govresearchgate.net. While cyan and yellow fluorescent protein (FP) pairs have been conventionally used, green and red FP pairs offer advantages such as lower toxicity and reduced autofluorescence in cellular environments nih.govacs.orgfigshare.comresearchgate.netnih.govresearchgate.net. However, achieving a comparable dynamic range with green-red FRET pairs has historically been challenging nih.govacs.orgfigshare.comresearchgate.netnih.govresearchgate.net.

This compound, with its distinctive trans-configuration chromophore, has been successfully utilized as a green fluorescent protein donor to overcome this limitation nih.govacs.orgfigshare.comresearchgate.netnih.govresearchgate.net. A notable development is Twitch–GmRR, a GECI constructed using this compound and RRvT, a red fluorescent protein nih.govacs.orgfigshare.comresearchgate.netnih.gov. This indicator demonstrated a significantly improved dynamic range of 253%, which is 1.5 times higher than that of Twitch–NR (168%), a previously high-performing GECI nih.govacs.orgfigshare.comresearchgate.netnih.gov. Twitch–GmRR also exhibits high brightness and photostability, proving effective for imaging Ca2+ dynamics in live cells nih.govacs.orgfigshare.comresearchgate.netnih.gov.

Strategies for Enhancing Dynamic Range in FRET-Based Sensors

The unique trans-type chromophore of this compound is a fundamental factor contributing to the enhanced dynamic range observed in this compound-based GECIs nih.govacs.orgfigshare.comresearchgate.netnih.gov. The selection of the cis-trans isomer of the chromophore represents a crucial strategy for improving the dynamic range of green-red FRET indicators nih.govacs.orgfigshare.comresearchgate.netnih.gov. The substantial increase in the dynamic range of Twitch–GmRR (253%) is largely attributed to a significant change in FRET efficiency, which is influenced by the chromophore's configuration and the relative orientation of the chromophores within the FRET pair nih.govacs.org.

The following table summarizes the dynamic range of different GECIs, highlighting the improvement achieved with this compound:

GECI TypeDonor FPAcceptor FPDynamic Range (%)Key FeatureCitation
Twitch–NRGFPRed FP168High-performing GECI nih.govacs.orgnih.gov
Twitch–GmRRThis compoundRRvT2531.5x higher dynamic range than Twitch–NR nih.govacs.orgfigshare.comnih.gov
This compound-tdTomatoThis compoundtdTomato<101Ancestral this compound-based FRET GECI nih.govacs.org
Twitch–GmRR variantsmNeonGreen/EGFPRRvT<126 (less than half of Twitch–GmRR)Illustrates importance of this compound's trans-chromophore nih.govacs.orgresearchgate.net

Compound Names and Corresponding Information

The following table lists the relevant protein names mentioned in the article. Please note that PubChem CIDs are typically assigned to chemical compounds, and as these are proteins, a direct PubChem CID is not applicable.

Protein NameDescriptionPubChem CID (N/A for proteins)
This compoundAcid-tolerant monomeric Green Fluorescent Protein (GFP) from Olindias formosaN/A
EGFP (Enhanced Green Fluorescent Protein)Widely used variant of GFPN/A
mNeonGreenMonomeric green fluorescent proteinN/A
tdTomatoRed fluorescent protein, tandem dimerN/A
RRvTRed fluorescent protein variant, tandem dimerN/A
Twitch–NRGenetically Encoded Calcium Indicator (GECI)N/A
Twitch–GmRRThis compound-based Genetically Encoded Calcium Indicator (GECI)N/A
KFERQ-GamilluspH-resistant probe for tracking chaperone-mediated autophagy fluxN/A
KFERQ-Gamillus-HaloDual-reporter system for tracking CMA fluxN/A
LAMP2A (Lysosomal-Associated Membrane Protein 2A)Protein involved in lysosomal degradationN/A
TnC (Troponin C)Calcium-binding proteinN/A
mRFP (monomeric Red Fluorescent Protein)Monomeric red fluorescent proteinN/A
TagBFP2Monomeric blue fluorescent proteinN/A
SYFP2Synthetic yellow fluorescent proteinN/A
Influence of Linker Sequences on Sensor Performance

The design of genetically encoded calcium indicators (GECIs) based on Förster Resonance Energy Transfer (FRET) critically depends on the precise arrangement of their components, where linker sequences play a significant role in sensor performance. illinois.edunih.govresearchgate.net In the context of this compound-tdTomato FRET GECIs, this compound and the red fluorescent protein tdTomato are fused to the N- and C-termini, respectively, of a Ca2+-sensing domain, such as one derived from Troponin C (TnC). illinois.edunih.gov

Research has demonstrated that optimizing these linker sequences is crucial for achieving high FRET efficiency and dynamic range. For instance, in ancestral cyan-yellow FRET GECIs like Twitch-2B, optimized linker sequences (e.g., VADA and PIYP) led to compact structures and enhanced FRET efficiency. illinois.edunih.gov When this compound is incorporated into these designs, its trans-type chromophore contributes to a notable improvement in the dynamic range of GECIs. An example is Twitch-GmRR, a GECI utilizing this compound, which exhibited a 1.5-times higher dynamic range (253%) compared to Twitch-NR (168%), highlighting the impact of this compound's chromophore configuration on sensor capabilities. illinois.edunih.gov

Table 1: Comparative Dynamic Range of FRET-Based GECIs

GECI TypeFluorescent Protein PairDynamic Range (%)Key FeatureCitation
Twitch-GmRRThis compound-RRvT253Enhanced by this compound's trans-type chromophore illinois.edunih.gov
Twitch-NRCyan-Yellow FP168Ancestral high-dynamic-range GECI illinois.edunih.gov
Other GFPsmNeonGreen, EGFP< 126Less than half the dynamic range of Twitch-GmRR illinois.edunih.gov

pH-Resistant Reporters for Chaperone-Mediated Autophagy (CMA) Flux

Monitoring chaperone-mediated autophagy (CMA) flux is essential for understanding its physiological and pathological roles, yet it remains technically challenging due to the acidic environment of lysosomes where CMA occurs. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.orgescholarship.orgresearchgate.net this compound's pH resistance addresses a critical limitation of many conventional fluorescent proteins that lose brightness in low pH conditions. cgl.org.cnrockefeller.edunih.gov

To overcome these challenges, KFERQ-Gamillus was developed as a pH-resistant probe specifically designed for tracking CMA flux. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.orgescholarship.orgresearchgate.net This probe was identified through a rigorous screening process of various green fluorescent proteins for their suitability in acidic environments. researchgate.netnih.govnih.govsnapgene.comelifesciences.orgescholarship.orgresearchgate.net KFERQ-Gamillus is activated under conditions known to induce CMA, such as serum starvation, and its mechanism of action is dependent on key CMA components. researchgate.netnih.govnih.govsnapgene.comelifesciences.orgescholarship.orgresearchgate.net This enables the detection of CMA activity in living cells through both microscopy and image-based flow cytometry, providing a robust method for real-time monitoring. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.orgresearchgate.net

The KFERQ-Gamillus probe is a fusion protein meticulously engineered to specifically track CMA activity. nih.govnih.govsnapgene.comelifesciences.orgresearchgate.net Its design incorporates the KFERQ motif, a well-established lysosomal targeting signal crucial for the recognition and degradation of substrate proteins by the CMA pathway. researchgate.netnih.govnih.govsnapgene.comelifesciences.orgresearchgate.net The specificity of this probe is further underscored by its reliance on Lysosome-Associated Membrane Protein 2A (LAMP2A), a pivotal receptor on the lysosomal membrane that facilitates the translocation of KFERQ-containing proteins into the lysosomal lumen for degradation. researchgate.netnih.govnih.govsnapgene.comelifesciences.orgresearchgate.net This design ensures that the fluorescence signal observed directly correlates with active CMA. The probe's responsiveness to known CMA activators, such as serum deprivation, further validates its specificity as a reliable reporter for CMA activity. nih.govelifesciences.orgresearchgate.net

To provide a more comprehensive and quantitative assessment of CMA flux, a dual-reporter system, KFERQ-Gamillus-Halo, has been developed. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.orgresearchgate.net This system integrates the KFERQ-Gamillus probe with the Halo-tag system, offering enhanced capabilities for monitoring protein dynamics. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.org A key advantage of this dual probe is its ability to distinguish between protein synthesis and degradation, providing a clearer picture of the actual degradative flux via CMA. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.org

The KFERQ-Gamillus-Halo system facilitates the detection of intracellular CMA flux through various quantitative methods, including immunoblotting and rapid assessment of CMA activity using flow cytometry. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.org This dual-reporter approach offers quantitative and time-resolved monitoring of CMA activity and flux in living cells, representing a significant advancement for high-throughput screening and biomedical research related to CMA. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.org

Table 2: Features of KFERQ-Gamillus and KFERQ-Gamillus-Halo Probes

Probe SystemKey FeaturesApplicationsCitation
KFERQ-GamilluspH-resistant, specific for CMA pathway, relies on LAMP2A and KFERQ motif for lysosomal localization and degradation, activated by CMA inducers.Detection of CMA activity in living cells via microscopy and image-based flow cytometry. researchgate.netnih.govnih.govsnapgene.comelifesciences.orgresearchgate.net
KFERQ-Gamillus-HaloDual-reporter, distinguishes protein synthesis from degradation, integrates Halo-tag system.Quantitative and time-resolved monitoring of CMA flux via immunoblotting and flow cytometry. researchgate.netnih.govnih.govsnapgene.comgoogle.comelifesciences.org

Quantitative Analysis of Protein Oligomerization

Fluorescent proteins (FPs) serve as invaluable tags for determining the oligomeric state of proteins within living cells by measuring their molecular brightness. uniprot.orgkent.ac.uk this compound is among the novel green FPs that have been rigorously benchmarked for its performance in quantifying protein oligomerization. uniprot.orgkent.ac.uk

Fluorescence Fluctuation Spectroscopy (FFS) encompasses a suite of quantitative microscopy techniques designed to characterize molecular interactions at single-cell resolution. uniprot.orgkent.ac.uk FFS is particularly adept at assessing interactions within molecular complexes and providing insights into intricate cellular pathways and assembly processes. uniprot.org By analyzing the fluctuations in fluorescence intensity, FFS can precisely determine the oligomeric state of proteins through their molecular brightness. uniprot.orgkent.ac.uk

When utilized in FFS, this compound demonstrates a notably higher brightness compared to other FPs, especially when localized at the plasma membrane or when higher laser powers are employed. uniprot.orgkent.ac.uk However, this superior brightness comes with a trade-off: this compound exhibits lower photostability and fluorescence probability (pf) at lower pH values. uniprot.orgkent.ac.uk This characteristic necessitates careful consideration of experimental conditions, particularly pH and illumination intensity, when using this compound for quantitative FFS measurements.

Number & Brightness (N&B) analysis is a powerful technique within the FFS framework, widely applied for the quantitative determination of protein oligomerization. uniprot.orgkent.ac.uk This method involves a systematic comparison of the performance of various FPs in living cells under diverse pH conditions. uniprot.orgkent.ac.uk Alongside scanning fluorescence correlation spectroscopy (sFCS), N&B analysis is employed to assess critical photophysical properties such as the presence of non-fluorescent states and photostability. uniprot.orgkent.ac.uk

Studies using N&B analysis have confirmed that this compound possesses high molecular brightness. uniprot.orgkent.ac.uk However, this advantage is balanced by its lower photostability, particularly in acidic environments. uniprot.orgkent.ac.uk For quantitative multimerization studies, the choice of FP can be pH-dependent; for instance, mGreenLantern might be more suitable at neutral pH due to its higher fluorescence probability, while mEGFP is often preferred for oligomerization investigations at lower pH. uniprot.orgkent.ac.uk These findings provide essential guidelines for selecting the most appropriate fluorescent tag for quantitative fluorescence microscopy, including applications in protein-protein interaction quantification.

Table 3: Photophysical Characteristics of Green Fluorescent Proteins for Oligomerization Studies

Fluorescent ProteinBrightness (Relative)PhotostabilityFluorescence Probability (pf)Optimal pH for Multimerization QuantificationCitation
This compoundHighLowerLower (especially at lower pH)Qualitative imaging with short acquisition times uniprot.orgkent.ac.uk
mGreenLanternHighLowerVery HighNeutral pH uniprot.orgkent.ac.uk
mEGFPLowerRemarkable-Lower pH uniprot.orgkent.ac.uk
mNeonGreenHighRemarkable-- uniprot.orgkent.ac.uk

Methodological Considerations for Gamillus Based Imaging

Imaging Modalities and Experimental Conditions

The selection of an appropriate imaging modality and the fine-tuning of experimental conditions are critical for leveraging the full potential of Gamillus. Its robust fluorescence in acidic environments makes it particularly suitable for visualizing dynamic processes within organelles such as lysosomes, endosomes, and autophagosomes. biocompare.comosaka-u.ac.jp

Confocal laser scanning microscopy (CLSM) is a powerful tool for obtaining high-resolution, three-dimensional images of this compound-tagged proteins within living cells. olympusconfocal.comnih.govnih.gov The optical sectioning capability of confocal microscopy effectively reduces out-of-focus fluorescence, enhancing image contrast and clarity. olympusconfocal.com

For live-cell imaging, maintaining cell viability is paramount. This involves optimizing environmental conditions such as temperature, humidity, and CO2 levels. Furthermore, minimizing laser power and exposure times is crucial to reduce phototoxicity and photobleaching, which can compromise cellular health and signal integrity. biorxiv.org this compound's high brightness allows for the use of lower laser intensities, thereby mitigating these phototoxic effects. sciencedaily.comdrugtargetreview.com

Recent studies have demonstrated the successful application of this compound in live-cell imaging to track Ca2+ dynamics, highlighting its utility as a donor fluorophore in Förster Resonance Energy Transfer (FRET)-based biosensors. nih.gov

ParameterRecommendation for this compound ImagingRationale
Excitation Wavelength~488 nmOptimal excitation for green fluorescent proteins.
Emission Detection~500-550 nmCaptures the peak fluorescence emission of this compound.
Laser PowerAs low as possibleMinimizes phototoxicity and photobleaching.
Pinhole Size1 Airy unitBalances optical sectioning and signal detection.

Image-based flow cytometry combines the high-throughput capabilities of conventional flow cytometry with the spatial resolution of microscopy. nih.govmdpi.com This technique allows for the rapid acquisition of fluorescence and morphological data from thousands of individual cells, making it ideal for quantitative analysis of this compound expression and localization in large cell populations. nih.gov

In the context of this compound, image-based flow cytometry can be employed to:

Quantify the efficiency of this compound tagging in a cell population.

Analyze the subcellular distribution of this compound-fusion proteins in response to various stimuli.

Screen for changes in protein expression levels or localization in high-throughput drug or genetic screens.

The bright and stable fluorescence of this compound is advantageous for achieving a high signal-to-noise ratio in flow cytometry experiments, facilitating accurate cell population gating and analysis.

Strategies for Mitigating Photoswitching and Photobleaching

A key characteristic of this compound is its photoswitchable nature. fpbase.orgfpbase.org Irradiation with blue or green light can induce a reversible off-switching of its fluorescence, while UV light can promote on-switching. fpbase.orgnih.gov This phenomenon, along with irreversible photobleaching, can impact quantitative imaging studies.

Several strategies can be employed to manage these effects:

Wavelength Selection: Utilizing excitation wavelengths that minimize off-switching can help maintain a stable fluorescent signal. fpbase.org

Controlled Illumination: Limiting the duration and intensity of excitation light reduces both photoswitching and photobleaching. biorxiv.org This can be achieved through the use of sensitive detectors and efficient image acquisition protocols.

Oxygen Scavenging Systems: In fixed-cell imaging, the use of antifade mounting media containing oxygen scavengers can significantly reduce photobleaching by minimizing the formation of reactive oxygen species.

Engineered Variants: Researchers have developed variants of this compound, such as rsthis compound-S and rsthis compound-F, with enhanced switching contrasts and speeds, which can be advantageous for specific super-resolution imaging techniques that rely on controlled photoswitching. nih.govfocusonmicroscopy.org

Understanding the kinetics of this compound photoswitching is crucial for designing experiments that either minimize its impact or harness it for advanced imaging applications like super-resolution microscopy. nih.govsemanticscholar.orgnih.govnih.gov

PhenomenonMitigation StrategyMechanism
Photoswitching (Off-switching)Use of specific excitation wavelengths (e.g., 440-480 nm)Reduces the probability of inducing the conformational change that leads to the non-fluorescent state. fpbase.org
PhotobleachingMinimize laser power and exposure timeReduces the cumulative dose of photons that can lead to irreversible chromophore destruction. biorxiv.org
PhotobleachingUse of antifade reagentsReduces the concentration of molecular oxygen, which is a key mediator of photobleaching.

Genetic Engineering Approaches for this compound Integration

The integration of the this compound coding sequence into the cellular genome or expression plasmids is a prerequisite for its use as a fluorescent tag. Modern genetic engineering techniques offer precise and efficient methods for achieving this.

Plasmids are versatile tools for introducing and expressing foreign genes in mammalian cells. kit.eduresearchgate.netnih.gov For this compound expression, a plasmid vector is typically constructed to contain the this compound gene downstream of a strong mammalian promoter, such as the CMV or EF1α promoter. addgene.orgnih.gov

The general steps for constructing a this compound expression plasmid include:

Amplification of the this compound coding sequence via PCR.

Ligation of the this compound gene into a suitable mammalian expression vector.

Transformation of the plasmid into E. coli for amplification.

Purification of the plasmid DNA for transfection into mammalian cells.

Transfection can be achieved through various methods, including lipid-based reagents, electroporation, or viral transduction. The choice of method depends on the cell type and experimental requirements.

The CRISPR/Cas9 system has revolutionized genome editing, enabling the precise insertion of sequences at specific genomic loci. nih.govresearchgate.net This technology can be used to tag endogenous proteins with this compound, which offers several advantages over plasmid-based overexpression systems. nih.govresearchgate.netyoutube.com

Endogenous tagging ensures that the this compound-fusion protein is expressed at physiological levels and under the control of its native regulatory elements. This approach minimizes the risk of artifacts associated with overexpression, such as protein mislocalization and aggregation.

The workflow for CRISPR/Cas9-mediated endogenous tagging of a target protein with this compound typically involves:

Design of a guide RNA (gRNA) that directs the Cas9 nuclease to the desired genomic locus (e.g., the start or stop codon of the target gene).

Construction of a donor template plasmid containing the this compound coding sequence flanked by homology arms that match the sequences upstream and downstream of the Cas9 cut site.

Co-transfection of the Cas9, gRNA, and donor template into the cells of interest.

Selection and validation of correctly edited cell clones.

This method allows for the study of protein dynamics and function in a more physiologically relevant context. nih.gov

Comparative Research and Future Directions

Benchmarking Gamillus Against Other Green Fluorescent Proteins

This compound, a monomeric green fluorescent protein (GFP) derived from the flower hat jellyfish, Olindias formosa, has been the subject of comparative studies to benchmark its performance against other commonly used GFPs. nih.govosaka-u.ac.jp These analyses are crucial for researchers to select the most suitable fluorescent tag for specific live-cell imaging applications. nih.govnih.gov this compound was developed to address the limitations of many fluorescent proteins that lose their fluorescence in acidic environments (pH ~4.5-6.0), such as lysosomes and endosomes. nih.gov It was engineered to be an acid-tolerant, bright, and fast-maturing monomeric GFP. nih.govresearchgate.net Systematic comparisons have been performed against variants like mEGFP, mNeonGreen (mNG), and mGreenLantern (mGL) to evaluate its suitability for quantitative fluorescence microscopy. nih.gov

This compound is noted for its exceptional brightness, which is a significant advantage in fluorescence microscopy. sciencedaily.com Studies have reported it to be nearly twice as bright as some other GFPs. biocompare.com In-depth analyses using techniques like Number & Brightness (N&B) have confirmed that this compound exhibits a higher molecular brightness compared to other FPs like mEGFP, mNG, and mGL, a property it maintains across various pH conditions. nih.gov

However, this high brightness is often counterbalanced by lower photostability. nih.govnih.gov Under typical confocal microscopy conditions at neutral pH, this compound and mGL have been shown to be less photostable than the more robust mEGFP and mNG. nih.gov Interestingly, the photostability of this compound is highly dependent on the experimental conditions. While one study reported lower photostability at pH 7.4, another showed it has a 2-fold higher photostability than mEGFP under widefield illumination in acidic conditions. nih.gov The protein's brightness remains higher than mEGFP, even at low pH values, but its photostability decreases significantly as the pH drops. nih.gov It also exhibits photochromic behavior, with its fluorescence intensity decreasing upon excitation with certain wavelengths (457–512 nm) and recovering after irradiation with near-UV light (352–388 nm). mdpi.comfpbase.org This effect is negligible when using an excitation wavelength range of 440–480 nm. mdpi.comfpbase.org

Fluorescent ProteinRelative BrightnessPhotostabilityAcid Tolerance (pKa)Key Characteristics
This compoundHigh (reportedly ~2x other GFPs) sciencedaily.combiocompare.comVariable; lower than mEGFP at neutral pH but higher in some acidic conditions nih.gov3.4 (Superior) sciencedaily.comExcellent for imaging in acidic organelles; exhibits photochromism mdpi.comfpbase.org
mEGFPStandardHigh nih.gov~6.0 nih.govWell-established, stable benchmark for many applications nih.gov
mNeonGreen (mNG)HighHigh nih.gov-Bright and stable, widely used in quantitative studies nih.gov
mGreenLantern (mGL)HighLow nih.gov-Suited for multimerization quantification at neutral pH due to high fluorescence probability nih.govnih.gov

The rate at which a fluorescent protein folds into its correct three-dimensional structure and its chromophore matures is a critical parameter, as it determines how quickly a fluorescent signal can be detected after protein synthesis. nih.govwordpress.com this compound is reported to mature remarkably quickly, a feature that, combined with its high brightness and acid tolerance, makes it a promising candidate for quantitative studies. nih.govnih.govresearchgate.netsciencedaily.com This rapid maturation is advantageous for visualizing dynamic cellular processes and for ensuring a higher proportion of properly folded, fluorescent protein within the cell. embopress.org Its development from a naturally dimeric protein from Olindias formosa into a stable and bright monomeric form was a key step in making it a practical and efficient tool for bioimaging. osaka-u.ac.jpbiocompare.com

Potential for Expanding Fluorescent Protein Toolkits

The unique characteristics of this compound, particularly its profound acid tolerance, significantly expand the capabilities of the existing fluorescent protein toolkit. sciencedaily.com Most fluorescent proteins have a neutral pKa of around 6.0, which means they lose fluorescence and stability in acidic cellular compartments, hampering research into organelles like lysosomes, endosomes, and plant vacuoles. nih.govsciencedaily.com this compound, with its pKa of 3.4, maintains a constant and bright fluorescence spectrum across a wide pH range of 4.5 to 9.0, covering nearly all physiological conditions found within a cell. sciencedaily.combiocompare.commdpi.com

This stability in acidic environments opens up new avenues for investigating biological phenomena that were previously difficult to study, such as autophagy, where cellular components are transported to lysosomes for degradation. sciencedaily.combiocompare.com The ability to effectively tag proteins and track them into these acidic organelles without loss of signal is a major advancement. nih.gov Furthermore, this compound can be used for multi-color imaging in conjunction with acid-stable red fluorescent proteins, allowing for more complex experimental designs within these challenging cellular environments. osaka-u.ac.jp This makes this compound a powerful molecular tool for expanding research into cellular processes occurring in low-pH conditions. biocompare.com

Advanced Biosensor Design and Application Development

The distinct photophysical properties of this compound make it a valuable component for the design of advanced genetically encoded biosensors. iu.edu Researchers have successfully utilized this compound in the development of Förster Resonance Energy Transfer (FRET)-based indicators, which are used to monitor intracellular dynamics such as calcium ion (Ca²⁺) concentrations. nih.govosaka-u.ac.jp

Bathochromically shifted FRET pairs, such as those using green and red fluorescent proteins, offer advantages like reduced phototoxicity and lower cellular autofluorescence compared to traditional cyan-yellow pairs. nih.govosaka-u.ac.jp However, achieving a high dynamic range with green-red pairs has been challenging. The integration of this compound as the FRET donor has led to significant improvements. acs.org Its unique trans-configuration chromophore, isomeric to the cis-configuration found in most GFPs, is thought to contribute to a greater dynamic range in FRET-based biosensors. nih.govosaka-u.ac.jpacs.org For example, a Ca²⁺ indicator named Twitch-GmRR, which uses this compound as the donor, demonstrated a 1.5-times higher dynamic range than previous indicators, along with high brightness and photostability. nih.gov This suggests that the selection of proteins with specific chromophore configurations, like this compound, is a fundamental strategy for enhancing the performance of FRET-based biosensors. nih.gov

Exploration of Biological Functions in Diverse Model Organisms (e.g., C. elegans)

The practical applicability of a fluorescent protein is ultimately proven by its performance in living organisms. This compound has been successfully optimized and implemented in the model organism Caenorhabditis elegans for studying lysosomal proteins. nih.govoup.com The acidic and protease-rich environment of lysosomes presents significant challenges for fluorescent protein fusions, as many GFPs are quenched or degraded, potentially leading to false-negative results. nih.govoup.com

Studies in C. elegans have demonstrated that, unlike other green fluorescent proteins such as sfGFP which are quenched over time, this compound remains fluorescent in the organism's lysosomes. oup.combiorxiv.org Researchers created transgenes expressing a lysosomal protein (NUC-1) fused to both this compound and a red fluorescent protein (mCherry or mScarlet) and observed strong colocalization of the green and red signals within lysosomes 24 hours after induction. oup.combiorxiv.org This confirmed that this compound is not quenched by the acidic lysosomal environment of C. elegans, making it a reliable tool for tracking proteins to this organelle. oup.com These experiments provide new reagents and important considerations for the study of lysosomal biology in this widely used model organism. nih.govoup.com

Integration with Super-Resolution Microscopy Techniques

Super-resolution microscopy techniques, which bypass the diffraction limit of light, have revolutionized cell biology by allowing visualization of subcellular structures with nanoscale resolution. nih.gov The effectiveness of these techniques often relies on the use of specialized photocontrollable fluorescent proteins. nih.gov Recognizing the potential of this compound for imaging in acidic environments, researchers developed a reversibly switchable variant named rsthis compound. osaka-u.ac.jp

rsthis compound is an acid-tolerant, green reversibly switchable fluorescent protein (RSFP) that can be repeatedly switched between a fluorescent "on" state and a dark "off" state using light of specific wavelengths. osaka-u.ac.jp This property is essential for techniques like single-molecule localization microscopy (SMLM), including PALM and STORM. nih.gov The key feature of rsthis compound is its ability to perform this photoswitching effectively in acidic conditions (pH 4.5), where most other RSFPs fail. osaka-u.ac.jp This allows for super-resolution imaging of dynamic processes and fine structures within acidic organelles like lysosomes and plant cell walls. osaka-u.ac.jp The development of rsthis compound represents a significant technological advance, providing a fundamental tool for discovering previously unknown biological phenomena in acidic cellular compartments. osaka-u.ac.jp

Q & A

Q. What distinguishes Gamillus from other fluorescent proteins (FPs) in acidic organelle imaging?

this compound, derived from Olindias formosa, exhibits exceptional acid tolerance (pKa = 3.4) and ~2× higher brightness than mEGFP under low pH conditions (e.g., lysosomes, pH 4.5–5.5). Its fluorescence remains stable across pH 4.5–9.0 due to structural stabilization of the chromophore’s deprotonated state, confirmed via X-ray crystallography . This makes it superior for live-cell imaging of acidic compartments compared to pH-sensitive FPs like mCherry.

Q. How should researchers optimize experimental pH conditions for this compound?

this compound performs optimally at neutral-to-basic pH (7.4–9.2) in fluorescence fluctuation spectroscopy (FFS) studies, where its photostability and photon flux (pf) are highest. For acidic environments (pH < 6.0), use lower excitation power (e.g., 1.2 μW) to mitigate rapid photobleaching . Calibrate pH buffers in vitro before live-cell assays to avoid artifacts .

Q. What validation steps are critical when tagging proteins with this compound via CRISPR?

  • Confirm localization patterns using orthogonal markers (e.g., histone H3B for chromatin, lamin for nuclear envelope) to rule out mislocalization artifacts.
  • Image at 488 nm with 50% laser power to minimize photoconversion .
  • Compare brightness with GFP-tagged controls, as this compound fusions may exhibit lower intensity in certain compartments (e.g., germline helicase fusions) .

Advanced Research Questions

Q. How do conflicting reports on this compound’ photostability inform experimental design?

Discrepancies arise from illumination methods:

  • Widefield microscopy : this compound shows 2× higher photostability than mEGFP at pH 4.5 .
  • Confocal/FFS : this compound photobleaches faster than mEGFP at pH 7.4 due to higher brightness-to-bleaching trade-offs . Methodological recommendation: Use spinning-disk confocal systems for time-lapse imaging and validate findings with complementary techniques (e.g., sFCS for photostability quantification) .

Q. What statistical approaches resolve brightness variability in this compound dimerization studies?

Apply Number & Brightness (N&B) analysis to distinguish monomers from dimers:

  • Transfect CHO-K1 cells with monomeric (e.g., this compound-M) vs. dimeric (this compound-D) constructs.
  • Use laser power ≤1.2 μW to limit bleaching (<15%) during acquisition .
  • Normalize brightness values against mEGFP controls, as this compound’ intrinsic brightness may skew absolute quantification .

Q. How can this compound improve high-throughput CRISPR screens in microglial studies?

In synaptic material uptake assays:

  • Tag synaptic markers (e.g., synaptophysin-Gamillus) to quantify phagocytosis by induced microglia (iTF-Microglia).
  • Control for false positives by co-culturing with cytosolic this compound-expressing neurons to account for dead-cell clearance .
  • Use pH 7.4 buffers to maximize pf and minimize noise in automated imaging pipelines .

Methodological Pitfalls and Solutions

Q. Why does this compound exhibit reduced performance in FFS-based multimerization studies?

Its high brightness increases molecular noise in fluctuation analysis. Solution:

  • Use mEGFP for quantitative multimerization assays due to its stability.
  • Reserve this compound for qualitative imaging (e.g., rapid lysosomal trafficking) with short exposure times .

Q. How to address pH-dependent fluorescence artifacts in autophagosome imaging?

  • Co-stain with LysoTracker Red to confirm acidic compartment identity.
  • For pH < 5.5, validate this compound signals using immunoelectron microscopy, as extreme acidity may quench fluorescence despite its tolerance .

Data Contradiction Analysis

Reconciling Shinoda et al. (2018) and later FFS studies on this compound’ photostability
Shinoda et al. reported superior photostability under widefield illumination at pH 4.5 , whereas confocal/FFS studies noted rapid bleaching at neutral pH . This discrepancy highlights:

  • Illumination type : Widefield systems use lower-intensity, intermittent light vs. continuous laser exposure in confocal/FFS.
  • pH context : this compound’ stability is pH-dependent; always report buffer conditions and excitation parameters.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.